3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole
Description
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c1-26-20-16(10-11-17(23-20)12-2-6-14(21)7-3-12)18-24-19(27-25-18)13-4-8-15(22)9-5-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXHJUUVPFSIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of a pyridinyl intermediate, which involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride in the presence of a base to form 4-chlorophenyl methoxyimine.
Cyclization to Form Oxadiazole Ring: The intermediate is then subjected to cyclization with hydrazine hydrate and a suitable oxidizing agent, such as potassium permanganate, to form the 1,2,4-oxadiazole ring.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridinyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the oxadiazole ring, resulting in the formation of carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives and cleavage products.
Scientific Research Applications
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole: This compound also contains an oxadiazole ring but lacks the pyridinyl and fluorophenyl groups, resulting in different chemical properties and applications.
3-(4-Fluorophenyl)-1,2,4-oxadiazole:
2-Methoxypyridine-3-carboxylic acid: This compound contains the pyridinyl group but lacks the oxadiazole ring and phenyl groups, resulting in different chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
